1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one
Description
1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine and piperidine moiety
Properties
IUPAC Name |
1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O3/c1-2-6-19(25)23-11-9-22(10-12-23)17-14-16(21-7-4-3-5-8-21)15(20)13-18(17)24(26)27/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJOYBLUYUYVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine and piperazine intermediates. These intermediates are then subjected to various reaction conditions, including nitration and fluorination, to introduce the nitro and fluoro groups. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]butan-1-one can be compared with similar compounds such as:
- 1-(2-Fluoro-4-nitro-phenyl)-piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
